ethyl 5-cyano-2-phenyl-6-[4-(pyridin-2-yl)piperazin-1-yl]pyridine-3-carboxylate
Description
Ethyl 5-cyano-2-phenyl-6-[4-(pyridin-2-yl)piperazin-1-yl]pyridine-3-carboxylate is a heterocyclic compound featuring a pyridine core substituted with a cyano group at position 5, a phenyl group at position 2, and a piperazine moiety linked to a pyridine ring at position 4. The ethyl carboxylate at position 3 enhances solubility and modulates electronic properties.
Properties
IUPAC Name |
ethyl 5-cyano-2-phenyl-6-(4-pyridin-2-ylpiperazin-1-yl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c1-2-31-24(30)20-16-19(17-25)23(27-22(20)18-8-4-3-5-9-18)29-14-12-28(13-15-29)21-10-6-7-11-26-21/h3-11,16H,2,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKXGDVUHZCZAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)N2CCN(CC2)C3=CC=CC=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-cyano-2-phenyl-6-[4-(pyridin-2-yl)piperazin-1-yl]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and ammonia.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with piperazine.
Substitution with Pyridine: The final step involves the substitution of the piperazine ring with a pyridine moiety, which can be achieved through a coupling reaction using reagents like palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyano-2-phenyl-6-[4-(pyridin-2-yl)piperazin-1-yl]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
- **Reduction
Oxidation: Potassium permanganate in an acidic medium.
Biological Activity
Ethyl 5-cyano-2-phenyl-6-[4-(pyridin-2-yl)piperazin-1-yl]pyridine-3-carboxylate, with the CAS number 477866-20-9, is a compound of interest in pharmaceutical research due to its potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C24H23N5O2 |
| Molecular Weight | 413.48 g/mol |
| CAS Number | 477866-20-9 |
| MDL Number | MFCD00793672 |
This compound features a pyridine core with various substituents, which may contribute to its biological activity.
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antiparasitic Activity : Studies have shown that modifications in the molecular structure can enhance antiparasitic efficacy. For instance, the introduction of polar groups has been linked to improved solubility and metabolic stability, which are critical for drug effectiveness .
- Anticancer Properties : Ethyl derivatives have been explored for their cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups has been noted to enhance biological activity against specific cancer types .
- Neuropharmacological Effects : Compounds containing piperazine rings are known for their interaction with neurotransmitter receptors, suggesting potential applications in treating neurological disorders .
Anticancer Activity
A study evaluated the cytotoxic effects of ethyl derivatives on human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231). Results indicated that certain derivatives exhibited significant apoptosis induction via caspase activation, demonstrating their potential as anticancer agents .
Antiparasitic Efficacy
In vitro studies have shown that modifications in substituents can lead to varying degrees of antiparasitic activity. For example, compounds with specific pyridyl substitutions displayed enhanced potency against certain parasites, with effective concentrations (EC50) reported in the nanomolar range .
Research Findings Summary
The following table summarizes key findings related to the biological activities of this compound and its analogs:
| Activity Type | Effective Concentration (EC50) | Notes |
|---|---|---|
| Antiparasitic | 0.010 - 0.177 μM | Varied by substituent modifications |
| Anticancer (MCF-7) | 0.048 - 0.090 μM | Induced apoptosis through caspase activation |
| Metabolic Stability | CL int values from 27 to 101 μL/min/mg | Stability improved with specific modifications |
Comparison with Similar Compounds
Research Findings and Implications
- Receptor Selectivity : The pyridin-2-yl-piperazine moiety in the target compound is critical for receptor binding, as seen in 5-HT2A antagonists . However, replacing the thiophene (as in 11d) with a phenyl group may shift selectivity toward other GPCRs.
- Metabolic Stability: The cyano group in the target compound likely reduces oxidative metabolism compared to methoxy or chloro substituents in analogues .
- Synthetic Feasibility : The absence of spiro or thiophene systems simplifies synthesis relative to Example 9 or 11d, making the target compound more scalable .
Q & A
Basic: What are the standard synthetic routes for synthesizing ethyl 5-cyano-2-phenyl-6-[4-(pyridin-2-yl)piperazin-1-yl]pyridine-3-carboxylate?
Methodological Answer:
This compound’s synthesis likely involves multi-step heterocyclic assembly. A plausible route includes:
Core Pyridine Formation : Condensation of ethyl cyanoacetate with phenylacetaldehyde derivatives under acidic conditions to form the pyridine backbone.
Piperazine Substitution : Nucleophilic aromatic substitution (SNAr) at the pyridine’s 6-position using 4-(pyridin-2-yl)piperazine under reflux with a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) .
Functionalization : Introduction of the cyano group at the 5-position via nitrile displacement or oxidation of primary amines.
Reference: Similar multi-step strategies are documented for ethyl pyridinecarboxylate derivatives in Biginelli-like reactions and cyclization protocols .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., phenyl, piperazine) and ester/cyano functionality. Aromatic proton splitting patterns distinguish para/meta substitution .
- HPLC-PDA/MS : To verify purity (>95%) and molecular ion ([M+H]⁺) via electrospray ionization. Retention time consistency ensures batch reproducibility .
- FT-IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (ester C=O) confirm functional groups.
Advanced: How can Design of Experiments (DoE) optimize reaction yields for this compound’s synthesis?
Methodological Answer:
Apply response surface methodology (RSM) to identify critical variables (e.g., temperature, solvent ratio, catalyst loading). For example:
- Central Composite Design : Test 3–5 factors (e.g., equivalents of piperazine, reaction time) across 20–30 trials.
- Output Metrics : Yield, purity, and regioselectivity.
- Analysis : ANOVA identifies significant factors; contour plots optimize conditions.
Reference: Statistical DoE frameworks reduce trial numbers while capturing interactions between variables, as demonstrated in heterocyclic synthesis .
Advanced: How to resolve contradictions between experimental and computational reactivity predictions?
Methodological Answer:
Validate Computational Models : Compare DFT-calculated transition states (e.g., Gibbs free energy barriers) with experimental kinetic data (e.g., Arrhenius plots).
Adjust Solvent/Implicit Effects : Include solvation models (e.g., COSMO-RS) if discrepancies arise from solvent polarity .
Feedback Loops : Use experimental data (e.g., regioselectivity outcomes) to refine computational parameters (e.g., basis sets).
Reference: ICReDD’s integrated computational-experimental approach highlights this iterative refinement .
Basic: What strategies address solubility challenges during in vitro assays?
Methodological Answer:
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
- pH Adjustment : For ionizable groups (e.g., piperazine’s tertiary amine), test buffered solutions at pH 4–9.
- Structural Analogues : Replace the ethyl ester with more hydrophilic groups (e.g., PEGylated esters) while monitoring activity retention.
Reference: Solubility optimization for pyridine derivatives often employs co-solvent screening .
Advanced: How does computational modeling predict regioselectivity in the pyridine core’s functionalization?
Methodological Answer:
- Fukui Indices : Calculate nucleophilic/electrophilic sites via DFT to predict substitution preferences (e.g., 6-position reactivity).
- MD Simulations : Assess steric hindrance from the phenyl group at the 2-position, which may direct piperazine addition to the 6-position.
- Benchmarking : Compare with analogous compounds (e.g., AZD1283 derivatives) to validate predictions .
Advanced: How to mitigate byproduct formation during piperazine coupling?
Methodological Answer:
- Temperature Control : Lower temperatures (e.g., 50°C) reduce thermal degradation; microwave-assisted synthesis accelerates coupling.
- Catalyst Screening : Test Pd/Cu catalysts for SNAr efficiency.
- Workup Optimization : Use scavenger resins (e.g., trisamine for unreacted piperazine) or column chromatography with gradient elution.
Reference: Similar protocols are reported for ethyl pyrazolecarboxylate derivatives .
Basic: What stability tests are essential for long-term storage?
Methodological Answer:
- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Monitor via HPLC for ester hydrolysis or cyano group oxidation.
- Cryopreservation : Store at -20°C under argon; lyophilization enhances stability for aqueous suspensions.
- Stabilizers : Add antioxidants (e.g., BHT) if radical degradation is observed.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
